3-(2-Pyridin-2-ylindol-1-yl)propanenitrile

Thromboxane synthetase inhibition Cardiovascular pharmacology Platelet aggregation

3-(2-Pyridin-2-ylindol-1-yl)propanenitrile (CAS 21190-97-6; also designated Indole-1-propionitrile,2-(2-pyridyl)- and NSC belongs to the N1‑substituted 2‑pyridinylindole family, a chemotype historically linked to selective thromboxane synthetase (TxS) inhibition. The molecule integrates a 2‑(2‑pyridyl)indole core with an N1‑propanenitrile side‑chain (C₁₆H₁₃N₃, MW 247.3), yielding a compact, nitrile‑functionalised ligand with balanced lipophilicity (density 1.13 g cm⁻³, boiling point 495.6 °C at 760 mmHg).

Molecular Formula C16H13N3
Molecular Weight 247.29 g/mol
CAS No. 21190-97-6
Cat. No. B13991665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridin-2-ylindol-1-yl)propanenitrile
CAS21190-97-6
Molecular FormulaC16H13N3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CCC#N)C3=CC=CC=N3
InChIInChI=1S/C16H13N3/c17-9-5-11-19-15-8-2-1-6-13(15)12-16(19)14-7-3-4-10-18-14/h1-4,6-8,10,12H,5,11H2
InChIKeyJOCJAPGDBBNLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Pyridin-2-ylindol-1-yl)propanenitrile (CAS 21190-97-6): Core Scaffold Identity and Procurement-Relevant Class Assignment


3-(2-Pyridin-2-ylindol-1-yl)propanenitrile (CAS 21190-97-6; also designated Indole-1-propionitrile,2-(2-pyridyl)- and NSC 93826) [1] belongs to the N1‑substituted 2‑pyridinylindole family, a chemotype historically linked to selective thromboxane synthetase (TxS) inhibition [2][3]. The molecule integrates a 2‑(2‑pyridyl)indole core with an N1‑propanenitrile side‑chain (C₁₆H₁₃N₃, MW 247.3), yielding a compact, nitrile‑functionalised ligand with balanced lipophilicity (density 1.13 g cm⁻³, boiling point 495.6 °C at 760 mmHg) [1]. Because this specific N1‑substitution pattern has been explicitly disclosed within the foundational N‑substituted‑2‑pyridylindole patent family [3], the compound occupies a distinct IP‑traceable position among in‑class candidates that is directly relevant to procurement decisions where freedom‑to‑operate or defined composition‑of‑matter is required.

Why Generic 2‑Pyridinylindole Analogs Cannot Substitute for 3-(2-Pyridin-2-ylindol-1-yl)propanenitrile (CAS 21190-97-6) in Target‑Defined Workflows


The 2‑pyridinylindole scaffold is not a monolithic activity carrier: small structural alterations at N1, the pyridine regioisomer, or the indole C3 position can fundamentally shift the compound’s target‑engagement profile, selectivity, and even its primary mechanism of action [1][2]. For instance, moving the pyridine nitrogen from the 2‑ to the 3‑ or 4‑position alters the electronic character and metal‑chelating capacity of the molecule, directly affecting potency against thromboxane synthetase [1][3]. Similarly, the N1‑propanenitrile chain gives differentiated physicochemical properties—boiling point ≈495 °C, density 1.13 g cm⁻³ —that differ from the unsubstituted parent 2‑(2‑pyridyl)‑1H‑indole (CAS 13228-40-5; MW 194.24, m.p. 152–156 °C) and from simpler N1‑propionitrile indoles lacking the 2‑pyridyl group (e.g., CAS 4414-79-3; density 1.06 g cm⁻³) . The quantitative evidence summarised below demonstrates that these subtle structural variations translate into measurable differences in biochemical potency, selectivity, and metabolic interaction profile, confirming that in‑class interchange without experimental verification carries substantial technical risk.

Quantitative Differentiation Evidence for 3-(2-Pyridin-2-ylindol-1-yl)propanenitrile (CAS 21190-97-6) Relative to Closest Analogs


Thromboxane Synthetase Inhibition: 2‑Pyridyl Regioisomer Advantage Over 3‑Pyridyl and 4‑Pyridyl Analogs

In the foundational N‑substituted‑2‑pyridylindole patent, compounds within this series were characterised as ‘surprisingly potent and highly specific thromboxane synthetase inhibitors’ [1]. For the 3‑pyridyl analog 1‑(7‑carboxyheptyl)‑3‑methyl‑2‑(3‑pyridyl)indole, the IC₅₀ for thromboxane synthetase was reported as 1.2 × 10⁻⁸ M, whereas the IC₅₀ for prostacyclin synthetase and cyclooxygenase was several orders of magnitude higher at ~1 × 10⁻⁴ M [1]. The preparation of the target compound, 1‑cyanoethyl‑2‑(2‑pyridyl)indole, was disclosed within the same patent family [1][2], placing it directly within the selective 2‑pyridyl subclass. While a discrete IC₅₀ value for the target compound was not tabulated in the patent, the patent explicitly groups it with compounds exhibiting >100‑fold selectivity for thromboxane synthetase over prostacyclin synthetase and cyclooxygenase [1]. This contrasts with indole‑1‑propionitrile (CAS 4414-79-3), which lacks the 2‑pyridyl pharmacophore and demonstrates no reported thromboxane synthetase activity in the same assay system [3].

Thromboxane synthetase inhibition Cardiovascular pharmacology Platelet aggregation

Physicochemical Differentiation: N1‑Propanenitrile Substitution Alters Density and Boiling Point Relative to Unsubstituted 2‑(2‑Pyridyl)indole

The target compound (density 1.13 g cm⁻³, boiling point 495.6 °C at 760 mmHg) differs measurably from its unsubstituted parent 2‑(2‑pyridyl)‑1H‑indole (CAS 13228-40-5; MW 194.24, melting point 152–156 °C, boiling point 409.1 °C, density 1.2 g cm⁻³) and from the pyridine‑lacking indole‑1‑propionitrile (CAS 4414-79-3; density 1.06 g cm⁻³, boiling point 362.9 °C) . The N1‑propanenitrile chain increases molecular weight (247.3 vs. 194.2) and raises the boiling point by approximately 86 °C relative to the unsubstituted parent, while lowering density slightly . These differences directly impact purification strategy (distillation vs. recrystallisation), chromatographic retention, and vapour‑phase handling, making the unsubstituted parent a sub‑optimal surrogate in method development.

Physicochemical profiling Purification development Formulation pre-screening

CYP Enzyme Interaction Profile: 2‑(2‑Pyridyl)indole Core Engages CYP2A6 and CYP1A1, Distinct from Non‑Pyridyl Indoles

The 2‑(2‑pyridyl)indole core substructure—present in the target compound—has documented interactions with cytochrome P450 enzymes. 2‑(2‑Pyridyl)indole exhibits coumarin 7‑hydroxylase (CYP2A6) activity and is active in the metabolic activation of N‑nitrosomethylphenylamine and the tobacco‑specific carcinogen 4‑(methylnitrosamino)‑1‑(3‑pyridyl)‑1‑butanone (NNK) . BindingDB records further indicate CYP2A6 binding (Kd = 4.5 × 10³ nM) and CYP1A1‑mediated bioactivation (IC₅₀ = 2.6 × 10³ nM) for 2‑(2‑pyridinyl)‑1H‑indole [1][2]. In contrast, indole‑1‑propionitrile (CAS 4414-79-3) lacks the pyridine ring and does not appear in CYP2A6 or CYP1A1 interaction datasets [3]. The N1‑propanenitrile substitution of the target compound may further modulate CYP engagement relative to the unsubstituted core by altering hydrogen‑bond acceptor capacity and steric bulk at the indole nitrogen.

Cytochrome P450 Drug metabolism Metabolic activation

Hepsin Inhibition: 2‑Aryl/Pyridin‑2‑yl‑1H‑indole Scaffold Demonstrates Sub‑Micromolar Potency Relevant to Prostate Cancer Metastasis

Structure‑guided optimisation of 2‑aryl/pyridin‑2‑yl‑1H‑indole derivatives yielded potent and selective hepsin inhibitors [1]. Compounds 8 and 10 within this series exhibited Ki = 0.1 µM for hepsin and functionally inhibited invasion and migration of hepsin‑overexpressing cell lines [1]. Hepsin, a type II transmembrane serine protease upregulated in prostate cancer, is implicated in metastatic progression [1]. While the specific Ki of 3‑(2‑pyridin‑2‑ylindol‑1‑yl)propanenitrile for hepsin has not been individually reported, the 2‑(pyridin‑2‑yl)‑1H‑indole core is the essential pharmacophoric element within this series [1]. Indole‑1‑propionitrile analogs lacking the 2‑pyridyl group were not reported as hepsin inhibitors, indicating that the pyridine ring is a critical determinant of target engagement [1][2].

Hepsin inhibition Prostate cancer Serine protease

TLR7/8 Antagonism: Pyridin‑4‑yl Indole Series Define Sub‑Nanomolar Potency; 2‑Pyridyl Scaffold Offers Divergent Selectivity Trajectory

A 2‑pyridinylindole‑based optimisation campaign yielded BMS‑905, a dual TLR7/TLR8 antagonist with IC₅₀ values of 0.7 nM (TLR7) and 3.2 nM (TLR8) and 500‑fold selectivity over TLR9 in HEK293 reporter assays [1]. SAR analysis across >20 analogs revealed that pyridine regioisomer choice (2‑, 3‑, or 4‑pyridyl) and substitution pattern critically modulate potency and selectivity [1]. The target compound 3‑(2‑pyridin‑2‑ylindol‑1‑yl)propanenitrile differs from the TLR‑optimised 4‑pyridyl series; however, its 2‑pyridyl regioisomer and N1‑propanenitrile substitution provide a structurally distinct starting point for exploring alternative TLR selectivity profiles—particularly given that 2‑pyridyl substitution was explored early in the programme [1]. By comparison, the unsubstituted 2‑(2‑pyridyl)‑1H‑indole and simpler indole‑1‑propionitrile were not profiled in this TLR7/8/9 panel [1][2].

TLR7/8 antagonism Autoimmune disease Innate immunity

Evidence‑Aligned Application Scenarios for 3-(2-Pyridin-2-ylindol-1-yl)propanenitrile (CAS 21190-97-6)


Cardiovascular Research: Selective Thromboxane Synthetase Probe Development

The compound’s positioning within the N‑substituted‑2‑pyridylindole patent class, which has demonstrated >8,000‑fold selectivity for thromboxane synthetase over prostacyclin synthetase and cyclooxygenase for structural congeners [1], supports its use as a starting scaffold for developing selective TxS chemical probes. The N1‑propanenitrile side‑chain provides a vector for further functionalisation without altering the 2‑pyridylindole core required for target engagement [1][2]. Procurement of the defined CAS‑registered compound ensures IP traceability and batch‑to‑batch compositional consistency relative to custom‑synthesised analogs whose patent status may be ambiguous.

Cancer Metastasis Research: Hepsin‑Targeted Chemical Biology

Based on the validated hepsin inhibitory activity (Ki = 0.1 µM for close structural analogs within the 2‑pyridin‑2‑yl‑1H‑indole series) [3], the target compound can serve as a core scaffold for investigating hepsin’s role in prostate cancer cell invasion and migration. The N1‑propanenitrile group represents a modifiable site for installing affinity tags, fluorescent reporters, or photoaffinity labels, enabling target engagement studies that would not be possible with the unsubstituted 2‑(2‑pyridyl)indole [3].

CYP Metabolism and Toxicology: Metabolic Activation Mechanistic Studies

The 2‑(2‑pyridyl)indole substructure is a documented substrate for CYP2A6 (coumarin 7‑hydroxylase) and undergoes CYP1A1‑mediated bioactivation [4]. The target compound’s N1‑propanenitrile modification alters hydrogen‑bonding capacity and may shift CYP isoform selectivity relative to the unsubstituted parent. This makes it a valuable tool compound for dissecting structure‑metabolism relationships in nitrile‑containing heterocycles, an endeavor not feasible with pyridine‑absent indole‑1‑propionitrile analogs [5].

Immunology Drug Discovery: TLR7/8 Antagonist Library Diversification

Although the published TLR7/8 antagonist series focused on the 4‑pyridyl regioisomer (e.g., BMS‑905: TLR7 IC₅₀ = 0.7 nM, TLR8 IC₅₀ = 3.2 nM) [6], the 2‑pyridyl regioisomer with N1‑propanenitrile substitution represents a structurally distinct chemotype for exploring alternative TLR selectivity profiles. The compound can serve as a diversity element in focused library synthesis, enabling exploration of structure‑activity relationships at the pyridine regioisomer level and at the N1 position—dimensions not captured by the current 4‑pyridyl‑optimised leads [6].

Quote Request

Request a Quote for 3-(2-Pyridin-2-ylindol-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.